molecular formula C17H14ClN3O4S B14675999 2-(4-((p-Chlorophenyl)sulfonyl)-3,5-dimethylphenyl)-as-triazine-3,5(2H,4H)-dione CAS No. 38560-80-4

2-(4-((p-Chlorophenyl)sulfonyl)-3,5-dimethylphenyl)-as-triazine-3,5(2H,4H)-dione

Cat. No.: B14675999
CAS No.: 38560-80-4
M. Wt: 391.8 g/mol
InChI Key: AJCLTAZSYSCYTH-UHFFFAOYSA-N
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Description

2-(4-((p-Chlorophenyl)sulfonyl)-3,5-dimethylphenyl)-as-triazine-3,5(2H,4H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The presence of the p-chlorophenyl and sulfonyl groups further enhances its chemical reactivity and potential utility in different reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((p-Chlorophenyl)sulfonyl)-3,5-dimethylphenyl)-as-triazine-3,5(2H,4H)-dione typically involves multiple steps, starting with the preparation of the core triazine ring. One common method involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole in dichloromethane at ambient temperature. This reaction yields the desired triazine derivatives, which can then be further modified to introduce the p-chlorophenyl and sulfonyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-((p-Chlorophenyl)sulfonyl)-3,5-dimethylphenyl)-as-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The presence of the p-chlorophenyl and sulfonyl groups makes the compound susceptible to nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the p-chlorophenyl or sulfonyl groups.

Scientific Research Applications

2-(4-((p-Chlorophenyl)sulfonyl)-3,5-dimethylphenyl)-as-triazine-3,5(2H,4H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Research into its potential therapeutic effects, particularly its cytotoxic activity against cancer cell lines, is ongoing.

    Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-((p-Chlorophenyl)sulfonyl)-3,5-dimethylphenyl)-as-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the growth of cancer cells by inducing apoptosis or interfering with cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives with different substituents on the triazine ring. Examples include:

  • 2-(4-Methylphenyl)-as-triazine-3,5(2H,4H)-dione
  • 2-(4-Chlorophenyl)-as-triazine-3,5(2H,4H)-dione
  • 2-(4-Methoxyphenyl)-as-triazine-3,5(2H,4H)-dione

Uniqueness

What sets 2-(4-((p-Chlorophenyl)sulfonyl)-3,5-dimethylphenyl)-as-triazine-3,5(2H,4H)-dione apart is the combination of the p-chlorophenyl and sulfonyl groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar triazine derivatives .

Properties

CAS No.

38560-80-4

Molecular Formula

C17H14ClN3O4S

Molecular Weight

391.8 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)sulfonyl-3,5-dimethylphenyl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C17H14ClN3O4S/c1-10-7-13(21-17(23)20-15(22)9-19-21)8-11(2)16(10)26(24,25)14-5-3-12(18)4-6-14/h3-9H,1-2H3,(H,20,22,23)

InChI Key

AJCLTAZSYSCYTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)C)N3C(=O)NC(=O)C=N3

Origin of Product

United States

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